molecular formula C11H7Cl2NO2S B2711992 (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate CAS No. 478047-21-1

(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate

Cat. No.: B2711992
CAS No.: 478047-21-1
M. Wt: 288.14
InChI Key: ZKWRLLLSMPLCID-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate is an organic compound with the molecular formula C11H7Cl2NO2S. This compound is characterized by the presence of a thiazole ring and a benzoate ester, both of which are chlorinated. It is used in various chemical and industrial applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with 2-chlorobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-thiazole-5-methanol
  • 2-Chlorobenzoic acid
  • 2-Chloro-1,3-thiazol-5-yl)methyl benzoate

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate is unique due to the presence of both a chlorinated thiazole ring and a chlorinated benzoate ester. This dual chlorination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-9-4-2-1-3-8(9)10(15)16-6-7-5-14-11(13)17-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWRLLLSMPLCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CN=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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